molecular formula C11H12N2S2 B7828695 CID 119341

CID 119341

Cat. No. B7828695
M. Wt: 236.4 g/mol
InChI Key: QYKQWFZDEDFELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 119341 is a useful research compound. Its molecular formula is C11H12N2S2 and its molecular weight is 236.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 119341 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 119341 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 119341 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-4-methylpyridine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine and 2-amino-4-methylpyridine in ethanol and add a catalytic amount of hydrochloric acid. Heat the mixture at reflux for several hours., Step 2: Cool the reaction mixture and filter the precipitate. Wash the solid with ethanol and dry it under vacuum to obtain the intermediate product., Step 3: Dissolve the intermediate product in water and add sodium borohydride. Stir the mixture at room temperature for several hours., Step 4: Add hydrochloric acid dropwise to the reaction mixture until the pH is acidic. Filter the precipitate and wash it with water to obtain the final product.

properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKQWFZDEDFELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCC1=CNC2=CC=CC=C21)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=NCC1=CNC2=CC=CC=C21)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 119341

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